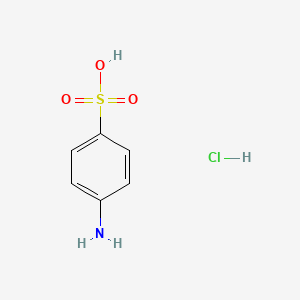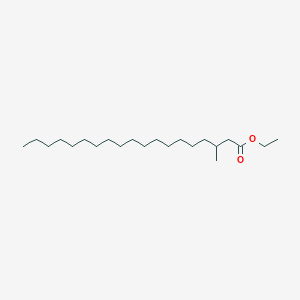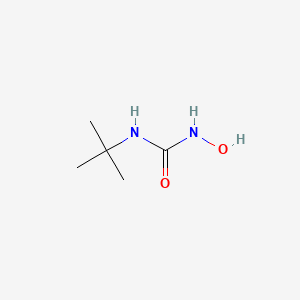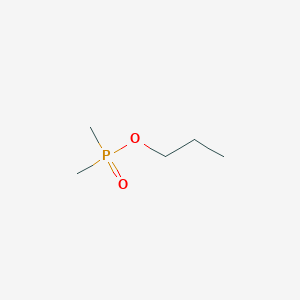
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine is a synthetic compound that belongs to the class of halogenated tyrosine derivatives It is characterized by the presence of fluorine and iodine atoms attached to the phenyl ring and tyrosine backbone, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine followed by the introduction of a fluorophenyl group. The iodination can be achieved using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The fluorophenyl group can be introduced through a nucleophilic substitution reaction using 3-fluorophenylboronic acid and a suitable coupling reagent like palladium catalyst in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and coupling reactions. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to deiodinated products.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium azide or thiol compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce deiodinated tyrosine analogs.
科学研究应用
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can serve as a probe for studying enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced fluorescence or binding affinity.
作用机制
The mechanism of action of O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can enhance the compound’s binding affinity and specificity by forming strong interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
O-(3-Fluorophenyl)-L-tyrosine: Lacks the iodine atoms, resulting in different reactivity and binding properties.
3,5-Diiodo-L-tyrosine: Lacks the fluorophenyl group, affecting its overall chemical behavior and applications.
O-(3-Chlorophenyl)-3,5-diiodo-L-tyrosine: Similar structure but with chlorine instead of fluorine, leading to different electronic and steric effects.
Uniqueness
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine is unique due to the combination of fluorine and iodine atoms, which confer distinct chemical and biological properties. The presence of these halogens can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research and industrial applications.
属性
CAS 编号 |
62901-41-1 |
|---|---|
分子式 |
C15H12FI2NO3 |
分子量 |
527.07 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-(3-fluorophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12FI2NO3/c16-9-2-1-3-10(7-9)22-14-11(17)4-8(5-12(14)18)6-13(19)15(20)21/h1-5,7,13H,6,19H2,(H,20,21)/t13-/m0/s1 |
InChI 键 |
OAGWPANXYJOAFZ-ZDUSSCGKSA-N |
手性 SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
规范 SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
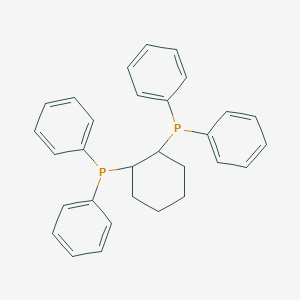
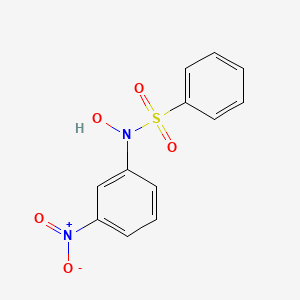
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)
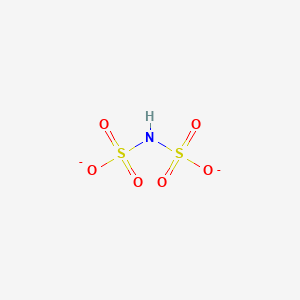
![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)
![1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene](/img/structure/B14499747.png)
